2-amino-1H-indole-3-carbonitrile
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Overview
Description
2-amino-1H-indole-3-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of interest for researchers.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 2-amino-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These can range from antiviral to anticancer activities, each of which involves different biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be diverse, depending on the specific targets and pathways involved .
Biochemical Analysis
Biochemical Properties
2-amino-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to DNA and RNA, potentially influencing gene expression and protein synthesis .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit specific transcription factors, which are proteins that help turn genes on or off. This can result in altered cellular functions, such as increased or decreased production of certain proteins . Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events . This binding can lead to the activation or inhibition of various enzymes, such as kinases and phosphatases, which play crucial roles in cell signaling . Additionally, this compound can interact with DNA, leading to changes in gene expression . These interactions can result in the activation of certain genes while repressing others, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its activity can diminish over time due to degradation processes. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can become toxic, leading to adverse effects such as organ damage or systemic toxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can result in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by various enzymes, including cytochrome P450 enzymes, which are responsible for the oxidation of many organic substances . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity . Additionally, this compound can affect metabolic flux, altering the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . This distribution can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . These modifications can influence the compound’s function, allowing it to interact with specific biomolecules within these compartments . For example, localization to the nucleus can enable this compound to interact with DNA and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1H-indole-3-carbonitrile typically involves the reaction of indole-3-carbaldehyde with malononitrile in the presence of a base. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired indole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-amino-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or acetonitrile and catalysts like palladium or copper salts .
Major Products
The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives.
Scientific Research Applications
2-amino-1H-indole-3-carbonitrile has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-1H-indole-3-carbonitrile include:
1H-indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-3-carboxaldehyde: Another indole derivative with diverse applications in chemistry and biology.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a nitrile group allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-amino-1H-indole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJHHCISRCAVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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